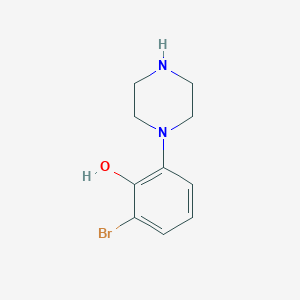
2-Bromo-6-(piperazin-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(piperazin-1-yl)phenol is an organic compound that features a bromine atom, a piperazine ring, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(piperazin-1-yl)phenol typically involves the bromination of 6-(piperazin-1-yl)phenol. One common method includes the reaction of 6-(piperazin-1-yl)phenol with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure high yield and purity of the product while maintaining safety and environmental standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(piperazin-1-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenol group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, or amino derivatives of the original compound.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include de-brominated phenols or reduced phenolic derivatives.
Applications De Recherche Scientifique
2-Bromo-6-(piperazin-1-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(piperazin-1-yl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets. The bromine atom can influence the compound’s reactivity and overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(piperazin-1-yl)phenol
- 2-Chloro-6-(piperazin-1-yl)phenol
- 2-Fluoro-6-(piperazin-1-yl)phenol
Uniqueness
2-Bromo-6-(piperazin-1-yl)phenol is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the piperazine ring also imparts unique pharmacological properties, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C10H13BrN2O |
|---|---|
Poids moléculaire |
257.13 g/mol |
Nom IUPAC |
2-bromo-6-piperazin-1-ylphenol |
InChI |
InChI=1S/C10H13BrN2O/c11-8-2-1-3-9(10(8)14)13-6-4-12-5-7-13/h1-3,12,14H,4-7H2 |
Clé InChI |
GVFWKBHQJVLUHF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C(=CC=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


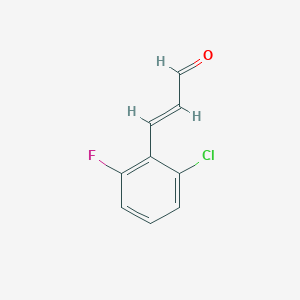

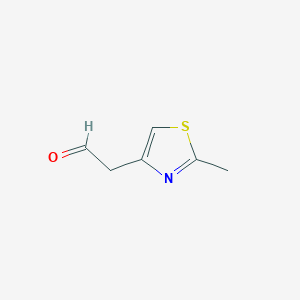
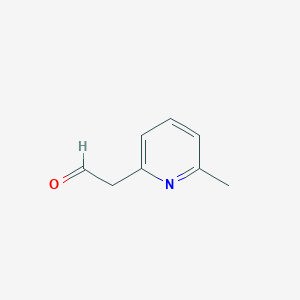


![5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid](/img/structure/B13589645.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13589652.png)

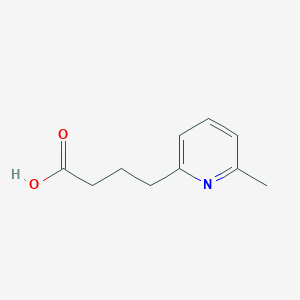

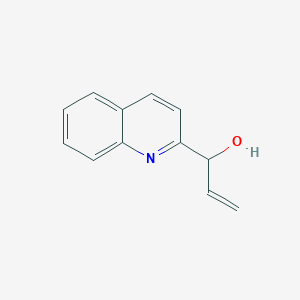
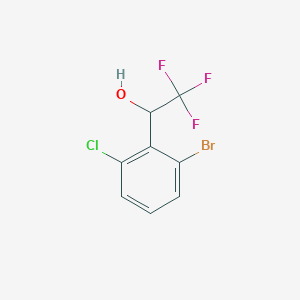
![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13589699.png)
